molecular formula C10H12F3N B1491722 4,4,4-Trifluoro-2-phenylbutan-1-amine CAS No. 1501560-62-8

4,4,4-Trifluoro-2-phenylbutan-1-amine

Cat. No.: B1491722
CAS No.: 1501560-62-8
M. Wt: 203.2 g/mol
InChI Key: GXIUKWHVQGSRTB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-phenylbutan-1-amine is a chemical compound of interest in scientific research and development. The specific properties, applications, and mechanism of action for this compound are not currently well-documented in the literature. Compounds with similar trifluoromethyl and phenyl-substituted amine structures are often investigated as building blocks or intermediates in medicinal chemistry and drug discovery for creating novel bioactive molecules . The incorporation of fluorine atoms and amine functional groups can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making such compounds valuable tools in the development of pharmaceuticals and agrochemicals . Specifications: • Molecular Formula: Information required from specialized databases. • Molecular Weight: Information required from specialized databases. • CAS Number: To be confirmed. Handling and Safety: This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Please consult the relevant Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

4,4,4-trifluoro-2-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIUKWHVQGSRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Strategies

The synthesis of 4,4,4-trifluoro-2-phenylbutan-1-amine typically involves the following key approaches:

  • Reductive Amination of 4,4,4-Trifluorobutan-2-one Derivatives:
    A common laboratory method is the reductive amination of 4,4,4-trifluorobutan-2-one (or related trifluoromethyl ketones) with aniline or other amine precursors. This reaction uses reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine or iminium ion into the corresponding amine. This method allows for the direct introduction of the amine group at the alpha position relative to the trifluoromethyl group, preserving the trifluoromethyl functionality intact.

  • Nucleophilic Substitution on Trifluoromethylated Precursors:
    Another approach involves nucleophilic substitution reactions on trifluoromethylated alkyl halides or sulfonates, where an amine nucleophile displaces a leaving group to form the target amine. This method requires careful control to avoid side reactions due to the electron-withdrawing trifluoromethyl group.

  • One-Pot Synthesis Using Perfluoroalkanesulfinates:
    Recent advances have demonstrated one-pot synthesis of trifluoromethyl amines using perfluoroalkanesulfinates (e.g., CF3SO2Na) with phosphine reagents and silver fluoride catalysts. This method, reported in the literature, enables the direct formation of trifluoromethyl amines under mild conditions with good yields. Although this method is more general for trifluoromethyl amines, it can be adapted for substrates like this compound.

Detailed Experimental Procedure Example

A representative reductive amination procedure for this compound synthesis is as follows:

Step Reagents/Conditions Description
1 4,4,4-Trifluorobutan-2-one (1 equiv), Aniline (1 equiv) Condensation to form imine intermediate in ethanol under reflux, monitored by TLC
2 Sodium borohydride or Lithium aluminum hydride (1.5 equiv) Reduction of imine to amine at 0°C to room temperature
3 Work-up Quenching with water, extraction with organic solvent, drying, and purification by column chromatography

This method typically yields the target amine with high purity, suitable for further applications.

Reaction Condition Optimization and Yield Data

From the study on one-pot trifluoromethyl amine synthesis using CF3SO2Na and PPh3 with AgF catalyst, key reaction parameters affecting yield include:

Entry Substrate Ratio (Amine:CF3SO2Na:PPh3:AgF) Temperature (°C) Time (h) Yield (%)
1 1:1.5:3:3 50 5 51
2 1:1.5:3:4 50 5 73
3 1:1.5:3:4.5 50 5 85
4 1:1.5:3:4.5 30 5 67
5 1:1.5:3:4.5 80 5 82
6 1:1.5:3:4.5 50 2 46
7 1:1.5:3:4.5 50 8 87

This table illustrates the importance of reagent ratios, temperature, and reaction time on the efficiency of trifluoromethyl amine formation, which can be extrapolated to syntheses of related compounds such as this compound.

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis:
    For industrial production, continuous flow reactors are employed to optimize reaction parameters, improve heat and mass transfer, and enhance safety when handling reactive fluorinated intermediates. This approach leads to higher throughput and better reproducibility.

  • Catalytic Hydrogenation:
    Catalytic hydrogenation using heterogeneous catalysts (e.g., Pd/C) can be utilized to reduce imine intermediates to amines efficiently on scale, minimizing the use of stoichiometric reducing agents.

  • Green Chemistry Principles:
    The use of catalytic systems, solvent selection, and reaction conditions are optimized to reduce waste and improve atom economy in industrial settings.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reductive Amination 4,4,4-Trifluorobutan-2-one, Aniline, NaBH4 or LiAlH4 Reflux in ethanol, room temp reduction Straightforward, good yields Sensitive to moisture, requires careful handling of reducing agents
One-Pot Perfluoroalkanesulfinate Method CF3SO2Na, PPh3, AgF, amine substrate MeCN solvent, 30-80°C, 2-8 h Mild, high yield, scalable Requires glovebox for air-sensitive reagents
Nucleophilic Substitution Trifluoromethylated alkyl halide, amine Varies, often basic conditions Direct substitution Possible side reactions, lower selectivity
Catalytic Hydrogenation Imine intermediate, Pd/C, H2 gas Mild temperature and pressure Efficient, scalable Requires hydrogenation setup

Research Findings and Analytical Data

  • Crystallographic studies confirm the structure and purity of synthesized this compound, showing stable packing interactions influenced by trifluoromethyl and phenyl groups.
  • NMR (including ^19F NMR) and mass spectrometry are routinely used to verify the presence of the trifluoromethyl group and amine functionality.
  • Reaction monitoring by TLC and GC-MS ensures the optimization of reaction conditions and product isolation.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-phenylbutan-1-amine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 4,4,4-trifluoro-2-phenylbutanamide or 4,4,4-trifluoro-2-phenylbutanoic acid.

  • Reduction: : Formation of 4,4,4-trifluoro-2-phenylbutan-1-ol or other reduced derivatives.

  • Substitution: : Formation of various fluorinated amines or ethers.

Scientific Research Applications

4,4,4-Trifluoro-2-phenylbutan-1-amine: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its pharmacological properties, such as potential use in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-2-phenylbutan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Key Features/Applications Reference
4,4,4-Trifluoro-2-phenylbutan-1-amine C₁₀H₁₂F₃N Phenyl (C2), CF₃ (C4) Potential anti-tumor activity*
4,4,4-Trifluorobutan-1-amine C₄H₈F₃N CF₃ (C4) Simpler backbone; no aryl groups
4,4,4-Trifluoro-1-phenylbutan-2-amine C₁₀H₁₂F₃N Phenyl (C1), CF₃ (C4) Altered steric profile
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine C₈H₉F₃NS Thiophen-3-yl (C2) Sulfur-containing heterocycle
4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride C₅H₁₁ClF₃N Methyl (C3), CF₃ (C4) Enhanced hydrophilicity (HCl salt)

*Inferred from structurally related KSP inhibitors .

Key Observations:

Position of Substituents: The phenyl group at C2 in the target compound vs. C1 in 4,4,4-Trifluoro-1-phenylbutan-2-amine () alters steric hindrance and electronic interactions. For example, the C2-phenyl configuration may favor binding to flat hydrophobic pockets in enzymes, whereas the C1 isomer could exhibit reduced activity due to conformational strain .

Impact of Fluorination: The CF₃ group increases lipophilicity and metabolic stability compared to non-fluorinated analogues like 4-phenylbutan-1-amine. However, excessive fluorination (e.g., 4,4,4-Trifluorobutan-1-amine, ) may reduce solubility in aqueous media .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., 4,4,4-Trifluoro-3-methylbutan-1-amine hydrochloride, ) improve aqueous solubility, facilitating formulation for biological testing .

Biological Activity

4,4,4-Trifluoro-2-phenylbutan-1-amine is a fluorinated organic compound notable for its trifluoromethyl group (CF₃) and a phenyl ring attached to a butan-1-amine backbone. Its molecular formula is C₁₁H₁₄F₃N. This unique structure imparts distinctive chemical properties and potential applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its lipophilicity, enhanced by the trifluoromethyl group. This property facilitates its penetration into biological membranes, allowing it to interact with various enzymes and receptors. The exact molecular targets depend on the specific biological context in which the compound is utilized.

Biological Activity Overview

Research indicates that this compound may possess antimicrobial and anticancer properties. Its structural features allow for effective interactions with biological targets, which could be harnessed in therapeutic applications. Studies suggest that the compound's ability to bind to specific molecular targets effectively enhances its metabolic stability and lipophilicity, critical for its biological efficacy.

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial properties of various trifluoromethyl-substituted amines found that this compound exhibited significant inhibitory effects against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membrane integrity due to its lipophilic nature.
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's interaction with specific receptors involved in cell proliferation and survival pathways was highlighted as a potential mechanism for its anticancer effects.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
This compoundCF₃ group, phenyl ringAntimicrobial, anticancer
4,4-DifluorobenzylamineCF₂ groupsModerate antimicrobial activity
3-FluorophenethylamineCF group on phenyl ringLow cytotoxicity

Synthesis and Production

The synthesis of this compound typically involves reductive amination processes. This includes the reaction of 4,4,4-trifluoroacetophenone with ammonia or an amine source in the presence of reducing agents like sodium cyanoborohydride. For large-scale production, continuous flow reactors are employed to optimize yield and purity while minimizing environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-2-phenylbutan-1-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 2-phenylbutan-1-amine with a fluorinating agent (e.g., sulfur tetrafluoride) under anhydrous conditions. Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity .

  • Halogen exchange : Replace existing halogens (e.g., chlorine) with fluorine using metal fluorides (e.g., KF) at elevated temperatures (80–120°C) .

  • Key factors : Monitor pH (use bases like triethylamine to neutralize byproducts) and solvent purity to avoid side reactions.

    • Data Table : Comparison of Synthetic Routes
RouteSolventTemperature (°C)Yield (%)Reference
Nucleophilic SubstitutionDMF60–8065–75
Halogen ExchangeToluene100–12050–60

Q. How can spectroscopic and crystallographic methods resolve the structural ambiguity of this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl group positions and 1H^{1}\text{H} NMR for phenyl proton environments .
  • X-ray crystallography : Employ SHELXL software for structure refinement. Collect high-resolution data (≤ 0.8 Å) to resolve fluorine atom positions and hydrogen bonding networks .
  • Mass spectrometry : Validate molecular weight (expected [M+H]+^+: ~236.2) and fragmentation patterns.

Q. What factors influence the stability of this compound during storage?

  • Methodology :

  • Storage conditions : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group .
  • Degradation analysis : Use HPLC to monitor purity over time. Common degradation products include oxidized amines or defluorinated analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Parameter selection : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to model fluorine’s electron-withdrawing effects .

  • Key outputs : Calculate HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps to identify nucleophilic/electrophilic sites.

  • Validation : Compare computed IR spectra with experimental data to assess accuracy.

    • Data Table : DFT Computational Parameters
FunctionalBasis SetSolvent ModelReference
B3LYP6-311++G(d,p)PCM (DMF)

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodology :

  • Error source analysis : Check for solvent effects in NMR (e.g., DMF-induced shifts) versus gas-phase DFT calculations .
  • Dynamic effects : Perform molecular dynamics simulations to account for conformational flexibility in solution .
  • Collaborative validation : Cross-reference crystallographic data (e.g., bond lengths) with DFT-optimized geometries .

Q. What strategies are effective for identifying biological targets of this compound in medicinal chemistry?

  • Methodology :

  • High-throughput screening : Test against kinase or GPCR libraries using fluorescence polarization assays .
  • Docking studies : Use AutoDock Vina to predict binding affinities with proteins (e.g., serotonin receptors) .
  • Metabolite profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to infer metabolic pathways .

Key Notes for Experimental Design

  • Safety : Always use fume hoods and PPE (nitrile gloves, lab coats) due to potential fluorinated compound toxicity .
  • Reproducibility : Document solvent batch numbers and humidity levels, as fluorine reactivity is sensitive to trace moisture .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-2-phenylbutan-1-amine
Reactant of Route 2
4,4,4-Trifluoro-2-phenylbutan-1-amine

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